molecular formula C12H10BrNOS B1272451 {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol CAS No. 338982-33-5

{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol

Cat. No. B1272451
CAS RN: 338982-33-5
M. Wt: 296.18 g/mol
InChI Key: MXMJUUPVVBMWQO-UHFFFAOYSA-N
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Description

“{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol” is a chemical compound with the molecular formula C12H10BrNOS . It has a molecular weight of 296.18 g/mol . This compound is used in proteomics research .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H10BrNOS/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-7,15H,8H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a melting point of 94 - 95.5°C .

Scientific Research Applications

  • Theoretical Studies :

    • Density Functional Theory (DFT) studies of similar compounds provide insights into their molecular structures and active sites. For example, a study on (RS)-(3-bromophenyl) (pyridine-2yl) methanol using DFT explored its IR and normal mode analysis, as well as the structure-activity relationship based on frontier orbital gap and molecular electrostatic potential map (Trivedi, 2017).
  • Synthesis Methods :

    • Research on the synthesis of 3-aryl-2-sulfanylthienopyridines involves a three-step procedure starting from aryl(halopyridinyl)methanones. This work demonstrates the versatility of such compounds in chemical synthesis (Kobayashi et al., 2013).
  • Chemical Properties and Applications :

    • Studies on the acidic properties and stability of sulfate-promoted metal oxides, and their reactivity in reactions such as methanol dehydration, can provide insights into the chemical behavior and potential industrial applications of these compounds (Waqif et al., 1992).
    • Research on the cyclometalation of palladium and iridium complexes with pyridinyl alcohols and their application in catalytic processes like oxidation and coupling reactions highlight the utility of these compounds in organic synthesis and catalysis (Xu et al., 2014).

Safety and Hazards

The safety information for “{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

[2-(4-bromophenyl)sulfanylpyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNOS/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMJUUPVVBMWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377141
Record name {2-[(4-bromophenyl)sulfanyl]-3-pyridinyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338982-33-5
Record name {2-[(4-bromophenyl)sulfanyl]-3-pyridinyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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